Bromomethanesulfonyl chloride

Catalog No.
S2946836
CAS No.
10099-08-8
M.F
CH2BrClO2S
M. Wt
193.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromomethanesulfonyl chloride

CAS Number

10099-08-8

Product Name

Bromomethanesulfonyl chloride

IUPAC Name

bromomethanesulfonyl chloride

Molecular Formula

CH2BrClO2S

Molecular Weight

193.44

InChI

InChI=1S/CH2BrClO2S/c2-1-6(3,4)5/h1H2

InChI Key

FXHWCQPYCGWOAW-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)Cl)Br

Solubility

not available

Organic Synthesis:

  • Introducing Mesyl Groups: BMSC acts as a methyl sulfonyl (mesyl) group (CH3SO2) donor. This functional group can be introduced onto various organic molecules, modifying their reactivity and properties. Researchers utilize BMSC for mesylation of alcohols, phenols, amines, and other nucleophiles. Source: Journal of Organic Chemistry:

Peptide Chemistry:

  • Protein Modification: BMSC can be used for selective modification of cysteine residues in proteins. This can be helpful for studying protein function, protein-protein interactions, and activity regulation. The mesyl group attached by BMSC can further react with other molecules to introduce probes or labels. Source: Chemical Reagents for Protein Modification

Material Science:

  • Surface Modification: BMSC has been explored for modifying the surfaces of materials, particularly polymers. The mesyl group introduced by BMSC can act as a reactive site for further attachment of functional groups, potentially altering surface properties like adhesion, wettability, or biocompatibility. Source: US Patent US7041522B2

(2-Bromo-5-chlorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5BrClO2S\text{C}_7\text{H}_5\text{BrClO}_2\text{S}. It is characterized by a phenyl ring substituted with both bromine and chlorine atoms, making it a derivative of methanesulfonyl chloride. This compound is notable for its electrophilic sulfonyl chloride group, which is highly reactive towards nucleophiles, enabling it to participate in various chemical transformations and modifications of biomolecules.

BMSC is a hazardous compound and requires proper handling due to the following reasons:

  • Toxicity: BMSC is highly toxic and can cause skin, eye, and respiratory tract irritation. It is suspected to be a carcinogen [].
  • Corrosivity: BMSC can cause severe burns on contact with skin and eyes [].
  • Lacrimation (tear formation): Exposure to BMSC vapors can cause excessive tearing [].
  • Reactivity: BMSC reacts readily with water and alcohols, releasing toxic hydrogen bromide gas [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a respirator when handling BMSC [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place in a tightly sealed container.

  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols. Common reagents include triethylamine as a base, leading to products like sulfonamides and sulfonate esters.
  • Coupling Reactions: This compound can also participate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. Palladium catalysts and boronic acids are typically employed under mild conditions.

While specific biological activities of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, methanesulfonyl chloride derivatives can act as inhibitors in various biochemical pathways and are used in pharmaceutical applications due to their ability to modify biological molecules .

The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride generally involves the reaction of (2-Bromo-5-chlorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods mirror laboratory synthesis but are scaled up for efficiency and yield .

(2-Bromo-5-chlorophenyl)methanesulfonyl chloride has various applications in organic synthesis. It serves as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a sulfonating agent makes it useful in the synthesis of sulfonamides and other biologically active compounds .

Several compounds share structural similarities with (2-Bromo-5-chlorophenyl)methanesulfonyl chloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Methanesulfonyl ChlorideSimplest sulfonyl chloride without halogen substituentsUsed broadly for mesylation reactions
(4-Bromophenyl)methanesulfonyl chlorideBromine substitution at para positionDifferent reactivity pattern due to position
(2-Bromo-4-methoxyphenyl)methanesulfonyl chlorideMethoxy group additionAlters electronic properties significantly
3-Bromobenzenesulfonyl ChlorideBromine substitution at meta positionVariations in reactivity compared to para/ortho
p-Tolylmethanesulfonyl ChlorideMethyl group addition at para positionEnhances lipophilicity and alters reactivity

The presence of both bromine and chlorine substituents on the phenyl ring of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride gives it unique reactivity and selectivity compared to these similar compounds, making it particularly valuable in organic synthesis applications .

XLogP3

1.2

Dates

Modify: 2023-08-17

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